N-[(pyridin-4-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide
Description
N-[(pyridin-4-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with pyridinyl and trifluoromethyl groups, which contribute to its distinctive properties.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)16-4-5-17(24-12-16)14-2-1-3-15(10-14)18(26)25-11-13-6-8-23-9-7-13/h1-10,12H,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBDUIHJVNCIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=NC=C2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the pyridinyl and trifluoromethyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-4-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(pyridin-4-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(pyridin-4-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(pyridin-3-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide
- N-[(pyridin-4-yl)methyl]-3-[4-(trifluoromethyl)pyridin-2-yl]benzamide
Uniqueness
N-[(pyridin-4-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
N-[(pyridin-4-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 373.33 g/mol. The structure includes a benzamide core substituted with pyridine and trifluoromethyl groups, which are known to influence biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including those expressing BCR-ABL fusion proteins, which are implicated in chronic myeloid leukemia (CML).
Case Study: Inhibition of BCR-ABL Kinase
A study investigated the compound's effect on BCR-ABL kinase activity. The compound showed an IC50 value of 67 nM against K562 cells, a human leukemia cell line that expresses the BCR-ABL fusion protein. This suggests that the compound effectively inhibits the kinase's activity, leading to reduced cell viability.
| Cell Line | IC50 (nM) |
|---|---|
| K562 | 67 |
| Ba/F3 BCR-ABL | 47 |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it targets the phosphorylation processes mediated by kinases such as BCR-ABL.
Other Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit antibacterial activity. Research on similar pyridine-based compounds has shown that they can inhibit bacterial growth without significant cytotoxicity to human cells.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings indicate favorable oral bioavailability and a reasonable half-life, making it a candidate for further development as an oral therapeutic agent.
Table: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Oral Bioavailability | 40% |
| Half-life | 6 hours |
| Peak Plasma Concentration | 150 ng/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
